![molecular formula C22H18N2O2 B4645732 N-(3,5-dimethylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4645732.png)
N-(3,5-dimethylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide
Overview
Description
N-(3,5-dimethylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide, also known as DM-1, is a small molecule compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. DM-1 is a derivative of benzo[f]chromene, a naturally occurring compound found in various plants, and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide is not fully understood, but it is believed to act through multiple pathways. N-(3,5-dimethylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has been shown to inhibit tubulin polymerization, which is essential for cell division, leading to apoptosis in cancer cells. N-(3,5-dimethylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has also been shown to inhibit the activity of cholinesterase, an enzyme that breaks down acetylcholine, leading to increased levels of acetylcholine in the brain, which may be beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has been shown to have several biochemical and physiological effects. N-(3,5-dimethylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has been shown to induce apoptosis in cancer cells by disrupting the microtubule network and inhibiting tubulin polymerization. N-(3,5-dimethylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has also been shown to inhibit the growth and metastasis of cancer cells in vivo. In addition, N-(3,5-dimethylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has been shown to inhibit the activity of cholinesterase, leading to increased levels of acetylcholine in the brain, which may be beneficial in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-(3,5-dimethylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has several advantages for lab experiments, including its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. N-(3,5-dimethylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide is also stable under physiological conditions, making it suitable for in vivo studies. However, N-(3,5-dimethylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has some limitations, including its low solubility in aqueous solutions, which can limit its bioavailability and efficacy. N-(3,5-dimethylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide is also toxic at high concentrations, which can limit its use in some experiments.
Future Directions
There are several future directions for the research of N-(3,5-dimethylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide. One direction is to investigate the potential use of N-(3,5-dimethylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide in combination with other anticancer agents to enhance its efficacy. Another direction is to investigate the potential use of N-(3,5-dimethylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide in the treatment of other neurodegenerative diseases, such as Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of N-(3,5-dimethylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide and to optimize its synthesis and formulation for clinical use.
Scientific Research Applications
N-(3,5-dimethylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. N-(3,5-dimethylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth and metastasis of cancer cells in vivo. N-(3,5-dimethylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the aggregation of amyloid-beta peptides.
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3-iminobenzo[f]chromene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-13-9-14(2)11-16(10-13)24-22(25)19-12-18-17-6-4-3-5-15(17)7-8-20(18)26-21(19)23/h3-12,23H,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUHJQWITSKWGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.